molecular formula C10H8I2O4 B14138741 Dimethyl 4,5-diiodophthalate CAS No. 67193-32-2

Dimethyl 4,5-diiodophthalate

Cat. No.: B14138741
CAS No.: 67193-32-2
M. Wt: 445.98 g/mol
InChI Key: LMNYVVMUKRAXLO-UHFFFAOYSA-N
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Description

Dimethyl 4,5-diiodophthalate is an organic compound that belongs to the class of phthalate esters It is characterized by the presence of two iodine atoms attached to the phthalate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4,5-diiodophthalate can be synthesized through the iodination of dimethyl phthalate. The process typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atoms at the 4 and 5 positions of the phthalate ring. The reaction is carried out under controlled conditions to ensure the selective iodination of the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,5-diiodophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the phthalate ring may be oxidized or reduced under specific conditions.

    Coupling Reactions: The iodine atoms can serve as reactive sites for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield dimethyl 4,5-diazidophthalate, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

Dimethyl 4,5-diiodophthalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of iodine-containing biomolecules and their interactions with biological systems.

    Industry: this compound is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl 4,5-diiodophthalate depends on its specific application. In chemical reactions, the iodine atoms act as reactive sites for various transformations. In biological systems, the compound may interact with iodine-binding proteins or enzymes, influencing their activity and function. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl phthalate: Lacks the iodine atoms and has different reactivity and applications.

    Dimethyl 4-iodophthalate: Contains only one iodine atom, leading to different chemical properties and reactivity.

    Dimethyl 3,4-diiodophthalate: Iodine atoms are positioned differently on the phthalate ring, affecting its chemical behavior.

Uniqueness

Dimethyl 4,5-diiodophthalate is unique due to the specific positioning of the iodine atoms, which imparts distinct reactivity and potential applications compared to other phthalate esters. Its ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

dimethyl 4,5-diiodobenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8I2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNYVVMUKRAXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8I2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334181
Record name Dimethyl 4,5-diiodophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67193-32-2
Record name Dimethyl 4,5-diiodophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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